Cas no 1894786-79-8 (N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine)

N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine is a specialized hydroxylamine derivative featuring a chloro- and trifluoromethyl-substituted phenylmethyl group. This compound is of interest in synthetic organic chemistry due to its reactive hydroxylamine moiety, which facilitates the formation of nitrones and other nitrogen-containing intermediates. The presence of electron-withdrawing substituents (chloro and trifluoromethyl) enhances its utility in electrophilic reactions and as a precursor for heterocyclic synthesis. Its structural properties make it suitable for applications in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The compound is typically handled under controlled conditions due to its potential reactivity.
N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine structure
1894786-79-8 structure
Product name:N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine
CAS No:1894786-79-8
MF:C8H7ClF3NO
Molecular Weight:225.59549164772
CID:6279224
PubChem ID:117111104

N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine 化学的及び物理的性質

名前と識別子

    • N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine
    • EN300-1943069
    • 1894786-79-8
    • N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
    • インチ: 1S/C8H7ClF3NO/c9-6-2-1-5(4-13-14)7(3-6)8(10,11)12/h1-3,13-14H,4H2
    • InChIKey: QQTZSTXAPUBDBC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(CNO)=C(C(F)(F)F)C=1

計算された属性

  • 精确分子量: 225.0168260g/mol
  • 同位素质量: 225.0168260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 188
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • XLogP3: 2.3

N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1943069-2.5g
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1894786-79-8
2.5g
$1370.0 2023-09-17
Enamine
EN300-1943069-1g
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1894786-79-8
1g
$699.0 2023-09-17
Enamine
EN300-1943069-0.05g
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1894786-79-8
0.05g
$587.0 2023-09-17
Enamine
EN300-1943069-0.5g
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1894786-79-8
0.5g
$671.0 2023-09-17
Enamine
EN300-1943069-5g
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1894786-79-8
5g
$2028.0 2023-09-17
Enamine
EN300-1943069-1.0g
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1894786-79-8
1g
$0.0 2023-05-26
Enamine
EN300-1943069-10g
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1894786-79-8
10g
$3007.0 2023-09-17
Enamine
EN300-1943069-0.1g
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1894786-79-8
0.1g
$615.0 2023-09-17
Enamine
EN300-1943069-0.25g
N-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}hydroxylamine
1894786-79-8
0.25g
$642.0 2023-09-17

N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine 関連文献

N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamineに関する追加情報

N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine: A Comprehensive Overview

The compound N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine, with the CAS number 1894786-79-8, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a hydroxylamine group attached to a substituted phenylmethyl group. The phenyl ring is further substituted with a chlorine atom at the para position and a trifluoromethyl group at the meta position, making it a versatile building block for various chemical transformations.

Recent studies have highlighted the potential of this compound as a key intermediate in the synthesis of bioactive molecules. The presence of the trifluoromethyl group imparts electronic effects that enhance the reactivity of the molecule, making it an ideal candidate for use in Suzuki-Miyaura cross-coupling reactions and other palladium-catalyzed transformations. Additionally, the hydroxylamine group serves as a nucleophilic site, enabling further functionalization to generate diverse chemical entities with potential therapeutic applications.

One of the most notable advancements in the study of N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine involves its role in asymmetric synthesis. Researchers have demonstrated that this compound can act as a chiral auxiliary, facilitating the enantioselective construction of complex molecular architectures. This property has been exploited in the development of novel methodologies for synthesizing biologically active compounds, such as kinase inhibitors and GPCR modulators.

The synthesis of N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the hydroxylation of an appropriate aryl methyl ether followed by selective oxidation to introduce the hydroxylamine functionality. The introduction of substituents on the phenyl ring is achieved through directed metallation or electrophilic substitution strategies, depending on the desired regioselectivity.

Despite its complexity, this compound has shown remarkable stability under physiological conditions, making it suitable for use in drug delivery systems. Its ability to undergo reversible redox cycling has also been explored in energy storage applications, particularly in lithium-ion batteries where it exhibits promising electrochemical properties.

In terms of physical properties, N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine is characterized by its high melting point and moderate solubility in polar solvents. These attributes make it amenable to both solution-phase and solid-phase synthesis techniques. Furthermore, its spectroscopic data, including UV-Vis and NMR spectra, have been extensively studied to provide insights into its electronic structure and intermolecular interactions.

Looking ahead, ongoing research into this compound focuses on expanding its utility in areas such as materials science and nanotechnology. Its unique combination of electronic properties and structural flexibility positions it as a valuable tool for designing advanced materials with tailored functionalities.

In conclusion, N-{4-chloro-2-(trifluoromethyl)phenylmethyl}hydroxylamine (CAS No. 1894786-79-8) stands out as a pivotal molecule in modern organic chemistry due to its diverse applications and adaptability across various chemical transformations. As research continues to uncover new avenues for its use, this compound is poised to play an increasingly significant role in advancing both academic and industrial chemical endeavors.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Enjia Trading Co., Ltd